molecular formula C8H17N B1603972 3-Cyclopentylpropan-1-amine CAS No. 6053-58-3

3-Cyclopentylpropan-1-amine

Cat. No. B1603972
CAS RN: 6053-58-3
M. Wt: 127.23 g/mol
InChI Key: NJSZQKRASZHMDA-UHFFFAOYSA-N
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Description

3-Cyclopentylpropan-1-amine is a chemical compound that belongs to the class of cycloalkylamines. It has a molecular formula of C8H17N and a molecular weight of 127.23 g/mol .


Molecular Structure Analysis

The InChI code for 3-Cyclopentylpropan-1-amine is 1S/C8H17N.ClH/c9-7-3-6-8-4-1-2-5-8;/h8H,1-7,9H2;1H . This indicates the structural formula of the compound.


Physical And Chemical Properties Analysis

3-Cyclopentylpropan-1-amine is a powder and it is stored at room temperature .

Scientific Research Applications

Enantioselective Synthesis

Lifchits and Charette (2008) explored the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This process is crucial for the enantioselective synthesis of complex molecules such as the dual serotonin/norepinephrine reuptake inhibitor (3R)-3-(1 H-indol-1-yl)-N-methyl-3-phenylpropan-1-amine. This synthesis retains the enantiomeric purity and is significant in medicinal chemistry for creating stereochemically complex drug molecules (Lifchits & Charette, 2008).

Photochemical Conversion in Drug Discovery

Staveness et al. (2019) reported the photochemical conversion of aminocyclopropanes into 1-aminonorbornanes. This method aligns with the trend towards sp3-rich motifs in drug discovery, offering a sustainable way to produce saturated carbocyclic frameworks with broad functional group tolerance. This approach is particularly relevant for creating metabolically stable compounds with reduced susceptibility to oxidative processing (Staveness et al., 2019).

Polysubstituted Azetidines and Tetrahydroquinolines Synthesis

Han et al. (2016) developed a catalytic [3 + 1]-annulation reaction between cyclopropane 1,1-diester and aromatic amine. This process is pivotal for synthesizing biologically important azetidines and tetrahydroquinolines, demonstrating the utility of cyclopentylamine derivatives in medicinal chemistry (Han et al., 2016).

Triazol-3-amines Synthesis

Guo et al. (2021) described a metal- and oxidant-free method for synthesizing fully substituted 1H-1,2,4-triazol-3-amines. This environmentally friendly approach provides a broad scope of substrates and has potential applications in organic chemistry, medicinal chemistry, and optical materials (Guo et al., 2021).

Antitumor Activity of Amine-Amidine-Pt(II) Complexes

Marzano et al. (2010) investigated cyclopentylamine in the formation of bis-cationic complexes with trans-[PtCl2(NCMe)2]. These complexes exhibit significant antitumor activity, indicating the potential of cyclopentylamine derivatives in cancer therapy (Marzano et al., 2010).

Safety And Hazards

The compound has some safety hazards associated with it. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

3-cyclopentylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c9-7-3-6-8-4-1-2-5-8/h8H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSZQKRASZHMDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623664
Record name 3-Cyclopentylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentylpropan-1-amine

CAS RN

6053-58-3
Record name 3-Cyclopentylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopentylpropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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